molecular formula C6H9NO3 B2630514 (4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 83967-90-2

(4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B2630514
CAS No.: 83967-90-2
M. Wt: 143.142
InChI Key: PPZHWALLWQJEGM-IMJSIDKUSA-N
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Description

“(4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H9NO3 . It’s a valuable building block for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring structure, which is characteristic of oxazoles . The molecular weight is 143.141 Da .

Scientific Research Applications

Synthesis of Aromatic Carboxyl Functionalized Polymers

The synthesis of aromatic carboxyl functionalized polymers utilizing (4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives has been explored. The study described the synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with stoichiometric amounts of a derivative of the targeted oxazole in toluene/tetrahydrofuran. This process, followed by deblocking of the oxazoline protecting group and saponification, quantitatively yields the corresponding aromatic carboxyl chain-end functionalized polystyrene. The functionalization agent and polymers were characterized using various spectroscopic and analytical techniques, highlighting the compound's utility in creating functionalized polymers for potential applications in materials science (Summers & Quirk, 1996).

Photooxygenation of Oxazoles

Another application involves the use of oxazoles as precursors for activated carboxylates in the synthesis of macrolides, including recifeiolide and curvularin. This method leverages the reactivity of oxazoles under photooxygenation to form triamides, which undergo nucleophilic attack to yield the desired products. The research demonstrates the versatility of oxazoles in organic synthesis, especially in constructing complex molecular architectures (Wasserman, Gambale, & Pulwer, 1981).

Synthesis of Derivatives for Medicinal Chemistry

Research has also focused on the synthesis of derivatives of oxazole-4-carboxylic acid for applications in medicinal chemistry. The synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives has been reported. These compounds serve as intermediates for further chemical transformations, potentially leading to the development of new therapeutic agents (Prokopenko et al., 2010).

Atom Transfer Radical Polymerization

The use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization (ATRP) reactions to synthesize oxazolyl functionalized polymers has been explored. This approach has enabled the generation of well-defined α-oxazolyl functionalized polystyrene, demonstrating the compound's utility in advanced polymerization techniques for creating functional materials with specific properties (Summers, Maseko, & Summers, 2013).

Properties

IUPAC Name

(4R,5S)-4,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-4(2)10-7-5(3)6(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZHWALLWQJEGM-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(ON=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](ON=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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